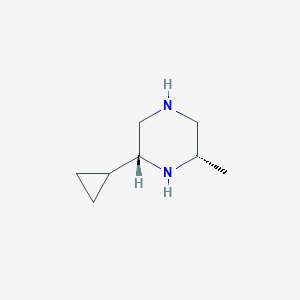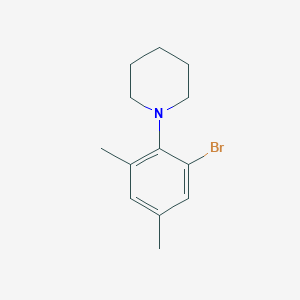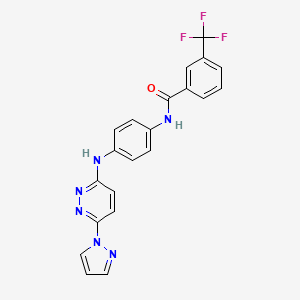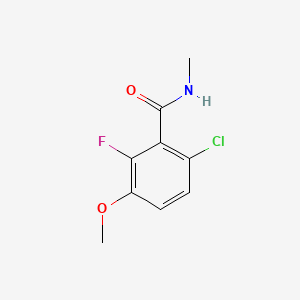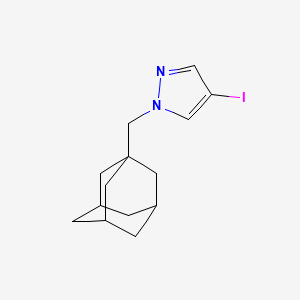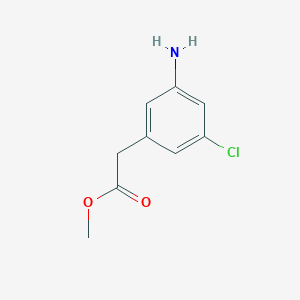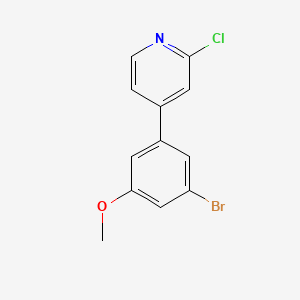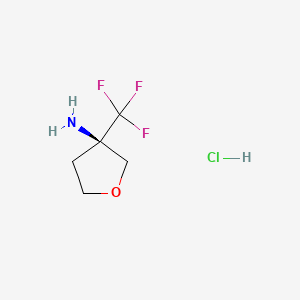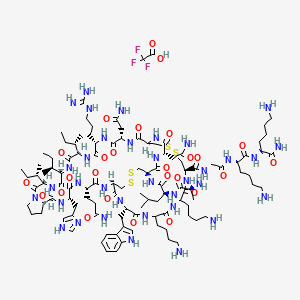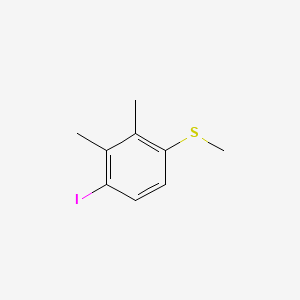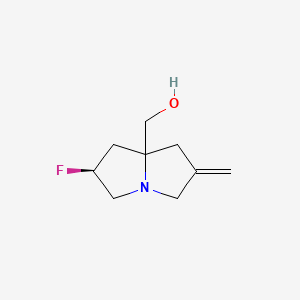
((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom and a methylene group attached to a tetrahydropyrrolizin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by the introduction of the methylene group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its fluorinated structure can serve as a probe for investigating biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The methylene group may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(5H)-Furanone: Shares a similar ring structure but lacks the fluorine and methylene groups.
5-Hydroxy-2(5H)-furanone: Contains a hydroxyl group instead of a methylene group.
Uniqueness
((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is unique due to the presence of both a fluorine atom and a methylene group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14FNO |
|---|---|
Poids moléculaire |
171.21 g/mol |
Nom IUPAC |
[(2S)-2-fluoro-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H14FNO/c1-7-2-9(6-12)3-8(10)5-11(9)4-7/h8,12H,1-6H2/t8-,9?/m0/s1 |
Clé InChI |
ZCIMMTFIXZGRTK-IENPIDJESA-N |
SMILES isomérique |
C=C1CC2(C[C@@H](CN2C1)F)CO |
SMILES canonique |
C=C1CC2(CC(CN2C1)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxabicyclo[3.2.0]heptan-6-OL](/img/structure/B14029945.png)
